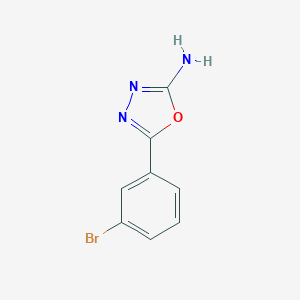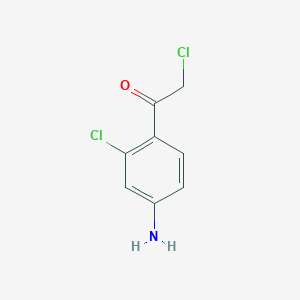
1-(4-Amino-2-chlorophenyl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-2-chlorophenyl)-2-chloroethanone, also known as CAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CAPC is a member of the family of alpha-chloroketones, which are known for their diverse biological activities. In
Mécanisme D'action
1-(4-Amino-2-chlorophenyl)-2-chloroethanone is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in inflammation and pain. 1-(4-Amino-2-chlorophenyl)-2-chloroethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition, 1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been shown to have insecticidal and herbicidal properties, making it a potential candidate for use in agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Amino-2-chlorophenyl)-2-chloroethanone in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects on cells in vitro.
Orientations Futures
There are several future directions for research on 1-(4-Amino-2-chlorophenyl)-2-chloroethanone. One direction is to investigate its potential as an anti-inflammatory and analgesic agent in humans. Another direction is to explore its potential as an insecticide and herbicide in agriculture. Additionally, there is potential for using 1-(4-Amino-2-chlorophenyl)-2-chloroethanone as a starting material for the synthesis of novel polymers with unique properties. Overall, 1-(4-Amino-2-chlorophenyl)-2-chloroethanone is a promising compound with a wide range of potential applications in various fields.
Méthodes De Synthèse
1-(4-Amino-2-chlorophenyl)-2-chloroethanone can be synthesized by reacting p-nitroaniline with thionyl chloride to form 4-nitro-2-chloroaniline. The nitro group is then reduced using iron powder, and the resulting compound is reacted with phosgene to produce 1-(4-Amino-2-chlorophenyl)-2-chloroethanone.
Applications De Recherche Scientifique
1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been shown to have antitumor, anti-inflammatory, and analgesic properties. In agriculture, 1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been shown to have insecticidal and herbicidal properties. In materials science, 1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been used as a starting material for the synthesis of novel polymers.
Propriétés
Numéro CAS |
105727-35-3 |
|---|---|
Nom du produit |
1-(4-Amino-2-chlorophenyl)-2-chloroethanone |
Formule moléculaire |
C8H7Cl2NO |
Poids moléculaire |
204.05 g/mol |
Nom IUPAC |
1-(4-amino-2-chlorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H7Cl2NO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4,11H2 |
Clé InChI |
XXZPWZDTGSHCRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)Cl)C(=O)CCl |
SMILES canonique |
C1=CC(=C(C=C1N)Cl)C(=O)CCl |
Synonymes |
Ethanone, 1-(4-amino-2-chlorophenyl)-2-chloro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



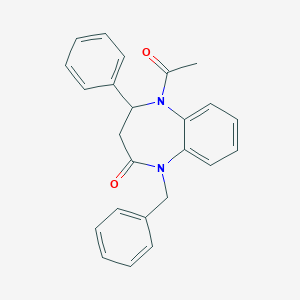
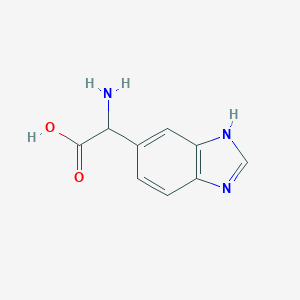
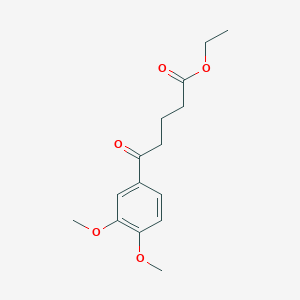
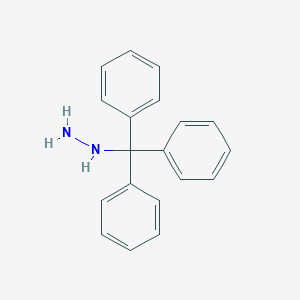
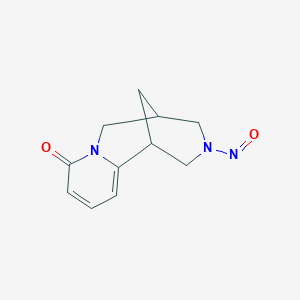
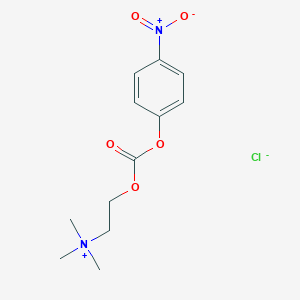

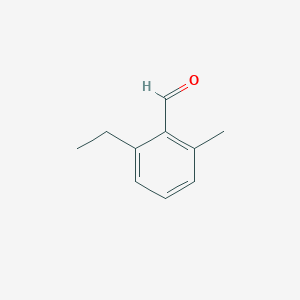
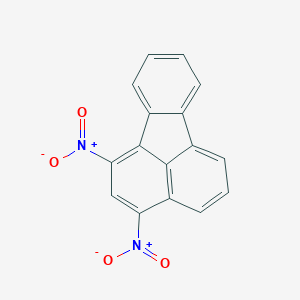
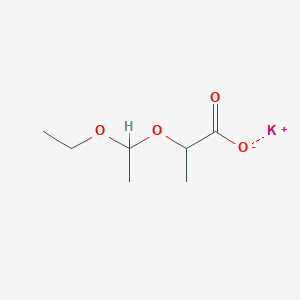
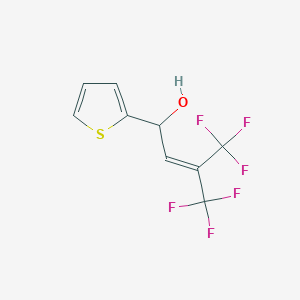

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B12438.png)
